molecular formula C14H14N6 B14800913 2-[1-Cyano-2-(dimethylamino)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

2-[1-Cyano-2-(dimethylamino)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B14800913
M. Wt: 266.30 g/mol
InChI Key: YAUXQWPJOVNJOH-UHFFFAOYSA-N
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Description

2-[1-cyano-2-(dimethylamino)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a cyano group, a dimethylamino group, and a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-cyano-2-(dimethylamino)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of 7-methylpyrazolo[1,5-a]pyrimidine-6-carbonitriles with dimethylformamide dimethyl acetal (DMFDMA) in toluene under reflux conditions . This reaction results in the formation of the desired compound through the functionalization of activated methyl groups linked to the heterocycle.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[1-cyano-2-(dimethylamino)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Aromatic Aldehydes: Used in substitution reactions to form new derivatives.

    Arenediazonium Salts: React with the compound to introduce various functional groups.

    Hydrazine Hydrate and Guanidine Hydrochloride: Employed in the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives.

Major Products Formed

The major products formed from these reactions are various substituted pyrazolo[1,5-a]pyrimidine derivatives, which have been studied for their potential biological activities .

Scientific Research Applications

2-[1-cyano-2-(dimethylamino)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). CDKs play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-cyano-2-(dimethylamino)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit CDK-2 and induce apoptosis makes it a promising candidate for further research in cancer therapy .

Properties

Molecular Formula

C14H14N6

Molecular Weight

266.30 g/mol

IUPAC Name

2-[1-cyano-2-(dimethylamino)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C14H14N6/c1-9-5-10(2)20-14(17-9)12(7-16)13(18-20)11(6-15)8-19(3)4/h5,8H,1-4H3

InChI Key

YAUXQWPJOVNJOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C(=CN(C)C)C#N)C#N)C

Origin of Product

United States

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